(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid
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Overview
Description
®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. Common industrial methods include catalytic hydrogenation, electrophilic cyclization, and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar biological activities.
2-(benzo[B]thiophen-2-YL)pyridine: Shares structural similarities and exhibits comparable properties.
Uniqueness
®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzothiophene core and amino acid moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-benzothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
KDYXGXDHXZGAKN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Origin of Product |
United States |
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